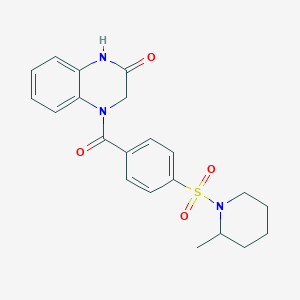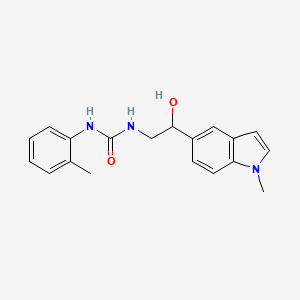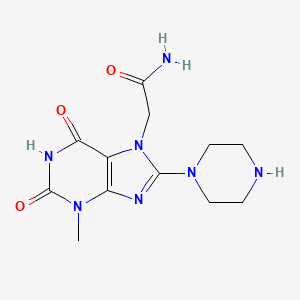
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C12H16N4S and its molecular weight is 248.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
One study explored the pharmacokinetic and pharmacodynamic properties of YM087, a compound structurally related to 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. YM087 is a new orally active, dual V1/V2 receptor antagonist characterized in healthy normotensive subjects. The study revealed YM087's oral bioavailability and short half-life, alongside its significant increase in urine flow rate and a decrease in urinary osmolality, indicating effective vasopressin V2 receptor blockade. This demonstrates the compound's potential in treating conditions related to inappropriate antidiuresis (Burnier et al., 1999).
Carcinogenicity of Heterocyclic Amines
Another area of research focuses on heterocyclic amines (HAs), compounds structurally similar to this compound. HAs, isolated from cooked foods and pyrolysates of amino acids and proteins, have been evaluated for their mutagenic and carcinogenic potential. The study highlighted the carcinogenicity of these HAs in rodents and their quantification in various cooked foods, suggesting continuous human exposure to HAs through diet and highlighting the importance of understanding the carcinogenic potential of related compounds (Wakabayashi et al., 1993).
Metabolic Implications in Clinical Trials
Research into the methylation status of the MGMT gene in glioblastoma patients treated with temozolomide, a compound with a similar molecular target as this compound, has provided insights into the predictive value of MGMT-methylation status for patient outcomes. This emphasizes the importance of genetic and epigenetic factors in the effectiveness of chemotherapeutic agents and the potential for personalized medicine approaches (Hegi et al., 2004).
Ethylene Glycol Poisoning Treatment
The treatment of ethylene glycol poisoning with fomepizole, a structural analog of this compound, highlights the compound's medical applications outside of its primary research focus. Fomepizole's use in pediatric cases of ethylene glycol poisoning demonstrates its effectiveness in avoiding more invasive treatments like hemodialysis, underscoring the therapeutic potential of related compounds (Boyer et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGWHKXVXVWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)
![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)



![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)


![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)

